molecular formula C12H18N4O B7926368 (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide

Cat. No.: B7926368
M. Wt: 234.30 g/mol
InChI Key: FQTNOJRFLSCMTJ-IENPIDJESA-N
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Description

“(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide” is a chiral propionamide derivative characterized by a cyclopropyl group and a pyrazine-containing ethyl substituent. Its structure combines a rigid cyclopropyl ring with a pyrazin-2-yl group, which may influence solubility, stability, and receptor binding compared to analogs with bulkier or more lipophilic substituents.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8(13)12(17)16(10-3-4-10)9(2)11-7-14-5-6-15-11/h5-10H,3-4,13H2,1-2H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTNOJRFLSCMTJ-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C2CC2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Cyclopropyl group introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amidation reaction: The final step involves the amidation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropyl moiety undergoes ring-opening reactions under acidic or oxidative conditions due to its strained three-membered ring structure. For example:

  • Reaction with HBr :

    Cyclopropyl+HBr1-Bromo-3-aminopropane derivative\text{Cyclopropyl} + \text{HBr} \rightarrow \text{1-Bromo-3-aminopropane derivative}

    This reaction proceeds via protonation of the cyclopropane ring followed by nucleophilic attack by Br⁻ .

Reagent Conditions Product Yield
HBr (48% aq.)0–5°C, 4 hBromoalkane derivative72%

Amide Hydrolysis

The propionamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    Amide+HCl (6M)ΔCarboxylic acid+Ammonium chloride\text{Amide} + \text{HCl (6M)} \xrightarrow{\Delta} \text{Carboxylic acid} + \text{Ammonium chloride}
  • Basic Hydrolysis :

    \text{Amide} + \text{NaOH (10%)} \xrightarrow{\Delta} \text{Carboxylate salt} + \text{Amine}

Kinetic Data :

Condition Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
6M HCl, 80°C1.2×1041.2 \times 10^{-4}85.3
10% NaOH, 70°C9.8×1059.8 \times 10^{-5}92.1

Pyrazine Ring Functionalization

The pyrazin-2-yl group participates in electrophilic substitution and coordination reactions:

Nitration:

Pyrazine+HNO3/H2SO43-Nitro-pyrazine derivative\text{Pyrazine} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3-Nitro-pyrazine derivative}

Regioselectivity is influenced by the electron-withdrawing amide group, directing nitration to the 3-position .

Metal Coordination:

The pyrazine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity:

Compound+Cu(NO3)2[Cu(ligand)2]2+\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(ligand)}_2]^{2+}

Stereospecific Reactions

The chiral (S)-configuration at the α-amino position influences reactivity:

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer, enriching the (S)-form.

  • Asymmetric Synthesis : The compound serves as a chiral auxiliary in Ugi reactions, achieving >95% enantiomeric excess (ee) in peptide-like products .

Oxidation of the Ethyl Linker:

The ethylene group between the cyclopropyl and pyrazine moieties is oxidized to a ketone using KMnO₄:

-CH2-CH2-KMnO4,H2O-CO-\text{-CH}_2\text{-CH}_2\text{-} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{-CO-}

Yield : 68% .

Reduction of the Amide:

LiAlH₄ reduces the amide to a tertiary amine:

-CONR2LiAlH4-CH2NR2\text{-CONR}_2 \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{NR}_2

Reaction Time : 6 h at reflux.

Biochemical Interactions

The compound inhibits kinases (e.g., CSNK2A) by forming hydrogen bonds between its pyrazine nitrogen and catalytic lysine residues (e.g., Lys68 in CSNK2A1) . Structural studies reveal:

  • Binding Affinity : Kd=0.42 μMK_d = 0.42\ \mu\text{M} (isothermal titration calorimetry) .

  • Hydrogen Bonding : Pyrazine N1–Val116 (2.9 Å), amide carbonyl–Lys68 (3.1 Å) .

Comparative Reactivity with Analogues

Structural Feature Reactivity Trend Example
Cyclopropyl vs. CyclobutylFaster ring-opening for cyclopropyl under HBr72% vs. 58% yield for bromination
Pyrazine vs. PyridineHigher nitration yield for pyrazine 85% (pyrazine) vs. 63% (pyridine)

Scientific Research Applications

Therapeutic Applications

1.1 Neurological Disorders
Research indicates that compounds similar to (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide may function as histamine H3 receptor antagonists. These receptors are implicated in various neurological conditions, including cognitive disorders and sleep disturbances. By modulating neurotransmitter release, these compounds could potentially enhance cognitive function and alleviate symptoms associated with neurodegenerative diseases .

1.2 Antidepressant Activity
The compound's structure suggests it may influence serotonin and norepinephrine levels in the brain, making it a candidate for antidepressant development. Preliminary studies on related compounds have shown promise in improving mood and reducing anxiety symptoms .

Histamine H3 Receptor Antagonists

A study published in a pharmacological journal explored the effects of various histamine H3 receptor antagonists on cognitive function. The findings indicated that these compounds improved learning and memory in animal models, suggesting potential applications for human cognitive enhancement therapies .

Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a related compound demonstrated significant improvements in depression scores compared to placebo. The study highlighted the importance of serotonergic pathways in mediating these effects, supporting the hypothesis that (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide could exhibit similar benefits .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl and pyrazine moieties play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of key analogs:

Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituent Features Notable Properties/Implications
(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide (CymitQuimica, Ref: 10-F087071) Not explicitly provided* ~265.31 (calculated) Pyrazin-2-yl-ethyl group (6-membered aromatic ring with two nitrogen atoms) Higher polarity due to pyrazine’s hydrogen-bonding capacity; potential for π-π stacking interactions. Discontinued status suggests synthetic or stability challenges .
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide (CAS 1216635-36-7) Likely C19H28N3O ~314.45 (calculated) Benzyl-piperidin group (bulky, lipophilic) Increased lipophilicity and steric hindrance from benzyl and piperidine groups; may enhance membrane permeability but reduce solubility .
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide (CAS 926256-17-9) C12H23N3O 225.33 Methyl-pyrrolidin group (saturated 5-membered ring with tertiary nitrogen) Moderate polarity; pyrrolidine’s conformational flexibility may improve target binding. Lower molecular weight suggests better bioavailability .
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide (CAS 646056-31-7) C19H29N3O 315.45 Chiral benzyl-pyrrolidin group (rigid, aromatic) High steric bulk and chirality may enhance selectivity for asymmetric targets. Benzyl group could improve stability but reduce metabolic clearance .
(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide (CAS 62642-63-1) C13H19N3O2 249.31 (calculated) Pyrrol-2-yl-oxoethyl group (electron-rich heterocycle with ketone) Ketone functionality introduces hydrogen-bond acceptor sites; pyrrole’s aromaticity may facilitate π-interactions with proteins .

*Note: Molecular formula and mass for the target compound are estimated based on structural similarity to analogs.

Key Observations

Lipophilic substituents (e.g., benzyl-piperidin) enhance membrane permeability but may increase metabolic instability .

Steric Effects :

  • Bulky groups like benzyl-piperidin introduce steric hindrance, which could reduce binding affinity to flat binding pockets but improve selectivity for larger receptor sites .
  • Smaller substituents (e.g., methyl-pyrrolidin) balance flexibility and steric demands, possibly explaining their prevalence in bioactive analogs .

Chirality :

  • The (S)-configuration at the α-carbon is conserved across all analogs, emphasizing its critical role in enantioselective interactions .

Synthetic Accessibility :

  • The discontinuation of the target compound (CymitQuimica) contrasts with the commercial availability of analogs, suggesting synthetic challenges in introducing the pyrazine moiety or stability issues during storage .

Research and Development Context

For example:

  • Piperidin/Pyrrolidin Derivatives : These are common in kinase inhibitors and GPCR-targeting drugs due to their ability to mimic natural ligands .
  • Pyrazine-Containing Compounds : Often utilized in antitubercular and antiviral agents (e.g., pyrazinamide), suggesting the target compound could share similar mechanistic pathways .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide, with the molecular formula C12H18N4OC_{12}H_{18}N_{4}O and a molecular weight of approximately 234.30 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Structural Features

The compound contains:

  • Amino Group : Contributes to its basicity and potential for hydrogen bonding.
  • Cyclopropyl Moiety : Provides rigidity and may influence binding interactions with biological targets.
  • Pyrazine Ring : Known for its role in various pharmacological activities, this heterocyclic structure can enhance the compound's interaction with biological systems.

Biological Activities

Research indicates that (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cell lines, potentially making it a candidate for cancer therapy.
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as PKMYT1, which is a promising target for breast cancer therapies .
  • Cytotoxicity Profiles : In vitro studies show that it possesses low cytotoxicity against normal cells while being effective against tumor cells, indicating a favorable therapeutic window .

The mechanisms through which (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Targeting Specific Kinases : The compound may interact with certain kinases involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways : It could influence pathways related to cell survival and proliferation, such as the PI3K/AKT pathway.

Synthesis

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Cyclopropyl Group : Utilizing cyclopropanation techniques.
  • Amine Coupling Reactions : The amino group is introduced through coupling reactions with appropriate precursors.
  • Purification : The final product is purified using chromatography techniques to achieve high purity levels.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

StudyFindings
Study 1Demonstrated significant antiproliferative effects on various cancer cell lines with IC50 values indicating high potency .
Study 2Investigated the structure-activity relationship (SAR), showing that modifications to the pyrazine ring can enhance biological activity .
Study 3Evaluated the compound's safety profile, revealing low cytotoxicity in normal cell lines while retaining efficacy against malignant cells .

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